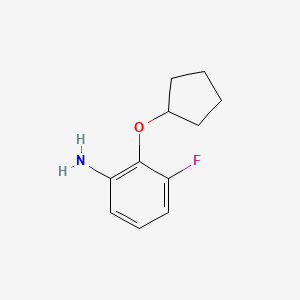

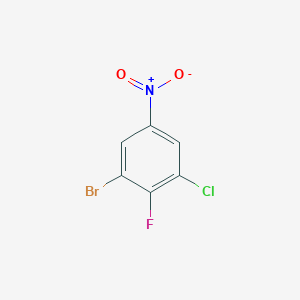

![molecular formula C11H10FNO2 B1440769 3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione CAS No. 1267316-35-7](/img/structure/B1440769.png)

3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione

説明

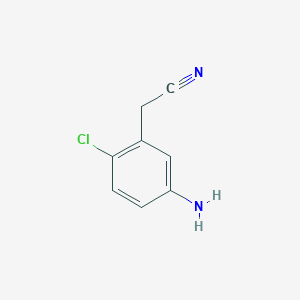

3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione is a chemical compound with the molecular formula C11H10FNO2 and a molecular weight of 207.2 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione is 1S/C11H10FNO2/c12-9-3-1-7(2-4-9)5-8-6-10(14)13-11(8)15/h1-4,8H,5-6H2,(H,13,14,15) . This indicates that the molecule consists of a pyrrolidine ring attached to a 4-fluorophenyl group.Physical And Chemical Properties Analysis

3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione is a powder at room temperature . It has a molecular weight of 207.2 . The InChI code is 1S/C11H10FNO2/c12-9-3-1-7(2-4-9)5-8-6-10(14)13-11(8)15/h1-4,8H,5-6H2,(H,13,14,15) .科学的研究の応用

Pyrrolidine Derivatives in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry for developing treatments for human diseases. The saturation and sp^3-hybridization of the pyrrolidine ring allow for efficient exploration of pharmacophore space, contributing to stereochemistry and enhancing three-dimensional molecule coverage. This review highlights bioactive molecules with pyrrolidine rings, including 3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione derivatives, and their target selectivity. It discusses the influence of steric factors on biological activity and structure-activity relationships, emphasizing the importance of stereogenicity and spatial orientation of substituents in determining the biological profile of drug candidates (Petri et al., 2021).

Applications in Optical Materials

Diketopyrrolopyrroles, including pyrrolidine-2,5-diones, are prominent dyes used in high-quality pigments, field-effect transistors, solar cells, and fluorescence imaging. This review covers the synthesis, reactivity, and optical properties of diketopyrrolopyrroles, highlighting their utility across various applications. The extension of their chromophore significantly alters optical properties, offering a strong bathochromic shift in absorption and an increase in two-photon absorption cross-section. Their straightforward synthesis, stability, and near-unity fluorescence quantum yield make them attractive for future applications (Grzybowski & Gryko, 2015).

Hybrid Catalysts in Synthesis

The pyranopyrimidine core, related to pyrrolidine-2,5-diones, is significant in medicinal and pharmaceutical industries for its broad synthetic applications. This review focuses on the synthesis of pyranopyrimidine scaffolds using hybrid catalysts, including organocatalysts and metal catalysts. It addresses the importance of these scaffolds in developing lead molecules and explores the application of diverse catalytic approaches for their synthesis, highlighting the role of 3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione derivatives in these processes (Parmar et al., 2023).

Fluorescent Chemosensors

4-Methyl-2,6-diformylphenol-based compounds, related to pyrrolidine diones, serve as chemosensors for various analytes. These chemosensors exhibit high selectivity and sensitivity, detecting metal ions, anions, and neutral molecules. This review presents the unique opportunities offered by the formyl groups on such platforms for modulating sensing selectivity and sensitivity, suggesting potential applications for 3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione derivatives in developing novel chemosensors (Roy, 2021).

Safety And Hazards

3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione is harmful by inhalation, in contact with skin, and if swallowed . It is also harmful to aquatic life with long-lasting effects . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

将来の方向性

Pyrrolidine derivatives, including 3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione, have a versatile scaffold that makes them a promising area for future drug discovery . They can be used to design and develop novel biologically active compounds and drug candidates . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring .

特性

IUPAC Name |

3-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c12-9-3-1-7(2-4-9)5-8-6-10(14)13-11(8)15/h1-4,8H,5-6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFPYXBMRQZGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Fluorophenyl)methyl]pyrrolidine-2,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

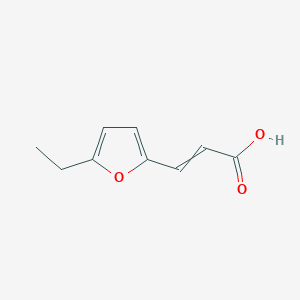

![(3R)-4-(benzyloxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B1440688.png)

![2-Formylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1440690.png)